(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid

Boronic acid acidity Oxindole derivatives Electronic effects

(3,3-Dimethyl-2-oxoindolin-5-yl)boronic acid (CAS 304876-33-3) is a heteroaryl boronic acid featuring a 3,3-dimethyl-substituted oxindole core. This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions and the construction of 3,3-disubstituted oxindole scaffolds.

Molecular Formula C10H12BNO3
Molecular Weight 205.02 g/mol
Cat. No. B13453061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid
Molecular FormulaC10H12BNO3
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)NC(=O)C2(C)C)(O)O
InChIInChI=1S/C10H12BNO3/c1-10(2)7-5-6(11(14)15)3-4-8(7)12-9(10)13/h3-5,14-15H,1-2H3,(H,12,13)
InChIKeyPWAZSJIPGMUMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Dimethyl-2-oxoindolin-5-yl)boronic Acid: Procurement and Differentiation Guide for Oxindole-Based Boronic Acid Building Blocks


(3,3-Dimethyl-2-oxoindolin-5-yl)boronic acid (CAS 304876-33-3) is a heteroaryl boronic acid featuring a 3,3-dimethyl-substituted oxindole core . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions and the construction of 3,3-disubstituted oxindole scaffolds [1]. Its molecular formula is C10H12BNO3 with a molecular weight of 205.02 g/mol .

Why Generic Oxindole Boronic Acids Cannot Substitute for (3,3-Dimethyl-2-oxoindolin-5-yl)boronic Acid


Closely related oxindole boronic acids such as (2-oxoindolin-5-yl)boronic acid (CAS 1051316-38-1) or regioisomeric (3,3-dimethyl-2-oxoindolin-6-yl)boronic acid (CAS 1253911-68-0) are not interchangeable with (3,3-dimethyl-2-oxoindolin-5-yl)boronic acid. The 3,3-dimethyl substitution introduces distinct steric and electronic effects that alter the compound's acidity (pKa) and its reactivity in cross-coupling reactions . Furthermore, the regiospecific placement of the boronic acid group at the 5-position versus the 6-position fundamentally changes the connectivity and properties of downstream products in medicinal chemistry campaigns, directly impacting target binding affinities [1]. The following quantitative evidence establishes the non-substitutability of this specific derivative.

Quantitative Evidence for Differentiating (3,3-Dimethyl-2-oxoindolin-5-yl)boronic Acid from Its Closest Analogs


Acidity (pKa) Shift Induced by 3,3-Dimethyl Substitution

While an experimental pKa value for the target compound has not been publicly reported, the predicted pKa of the non-methylated analog (2-oxoindolin-5-yl)boronic acid is 8.30 ± 0.20 . The 3,3-dimethyl substitution in the target compound is expected to modulate this pKa through inductive and steric effects. In comparison, indolin-5-ylboronic acid (lacking the oxo group) exhibits a pKa range of approximately 8–9 . These differences in acidity can influence the compound's solubility, stability, and reactivity in pH-dependent reactions such as Suzuki-Miyaura couplings [1].

Boronic acid acidity Oxindole derivatives Electronic effects

Suzuki Coupling Reactivity: Free Boronic Acid vs. Pinacol Ester

In Suzuki-Miyaura cross-coupling reactions, arylboronic acids demonstrate superior reactivity compared to their pinacol ester counterparts. A study on indole-based coupling partners demonstrated that arylpinacolboronate esters required considerably longer reaction times and furnished generally lower yields of biaryl products relative to free arylboronic acids [1]. Therefore, procurement of (3,3-dimethyl-2-oxoindolin-5-yl)boronic acid, rather than its pinacol ester (CAS 2818961-65-6) , is advantageous for researchers seeking optimal coupling efficiency and higher isolated yields.

Suzuki-Miyaura coupling Boronic acid reactivity Cross-coupling

Regioisomeric Specificity: 5-Position vs. 6-Position Boronic Acid

The target compound bears the boronic acid functionality at the 5-position of the oxindole ring, whereas its regioisomer (3,3-dimethyl-2-oxoindolin-6-yl)boronic acid (CAS 1253911-68-0) places the boronic acid at the 6-position . This positional difference alters the electronic and steric environment of the reactive boron center, leading to distinct reactivity profiles in cross-coupling reactions and, critically, to different substitution patterns in downstream products [1].

Regioisomerism Oxindole derivatives Suzuki coupling

Enhanced PDE3A Inhibitory Activity in 3,3-Dimethyloxindole Derivatives

A derivative of (3,3-dimethyl-2-oxoindolin-5-yl)boronic acid, specifically 6-(7-chloro-3,3-dimethyl-2-oxoindolin-5-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one, exhibited potent inhibition of canine PDE3A with an IC50 value of 3.40 nM [1]. This nanomolar potency demonstrates that the 5-position of the 3,3-dimethyloxindole scaffold, when appropriately functionalized, serves as a privileged structure for developing highly active PDE3A inhibitors. While direct comparative data for the non-methylated or 6-yl analogs are not available in this dataset, this patent example provides compelling evidence for the utility of the 3,3-dimethyl-5-substituted oxindole core.

PDE3A inhibition Oxindole-based inhibitors Medicinal chemistry

Synthetic Utility in Nickel-Catalyzed Domino Reactions

The 3,3-dimethyl substitution pattern is critical for accessing 3,3-disubstituted oxindoles, a privileged scaffold in medicinal chemistry [1]. A nickel-catalyzed domino Heck cyclization/Suzuki coupling protocol was developed specifically for the synthesis of 3,3-disubstituted oxindoles, achieving yields up to 84% for model substrates [2]. The gem-dimethyl group at the 3-position prevents enolization and imparts metabolic stability to downstream products, making this boronic acid a valuable building block for synthesizing drug-like molecules with enhanced pharmacokinetic profiles.

Domino reactions Nickel catalysis 3,3-Disubstituted oxindoles

Optimal Research and Industrial Applications for (3,3-Dimethyl-2-oxoindolin-5-yl)boronic Acid


Synthesis of 3,3-Disubstituted Oxindole Libraries for Drug Discovery

Use (3,3-dimethyl-2-oxoindolin-5-yl)boronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions to rapidly generate libraries of 5-aryl-3,3-dimethyloxindoles. This scaffold is a privileged structure in medicinal chemistry due to its ability to introduce conformational constraint and metabolic stability at the 3-position [1]. The free boronic acid form offers superior reactivity compared to the pinacol ester, potentially reducing reaction times and improving yields [2].

Development of PDE3A Inhibitors

Employ this boronic acid to synthesize focused libraries of 5-substituted 3,3-dimethyloxindoles for structure-activity relationship (SAR) studies targeting phosphodiesterase 3A (PDE3A). A derivative bearing a 5-aryl substituent exhibited potent PDE3A inhibition with an IC50 of 3.40 nM [3]. The specific 5-position regioisomer is essential for accessing the correct spatial orientation required for target engagement.

Nickel-Catalyzed Domino Reactions for Complex Oxindole Synthesis

Utilize (3,3-dimethyl-2-oxoindolin-5-yl)boronic acid in nickel-catalyzed domino Heck cyclization/Suzuki coupling sequences to efficiently construct 3,3-disubstituted oxindoles bearing quaternary carbon centers. This methodology, which has demonstrated yields up to 84% for model substrates [4], provides a more sustainable and cost-effective alternative to palladium-based approaches, making it attractive for both academic and industrial process chemistry groups.

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